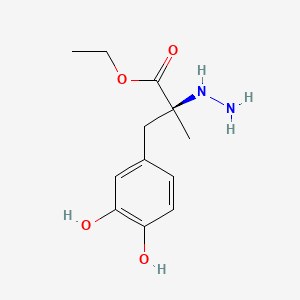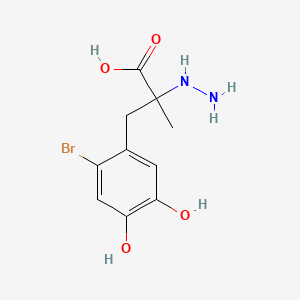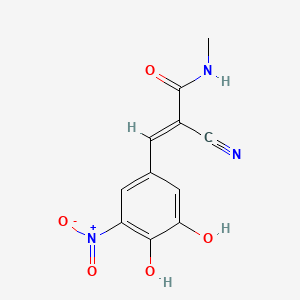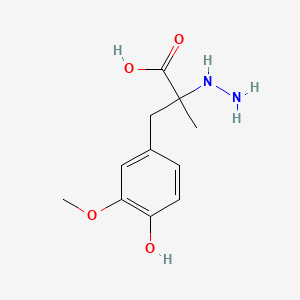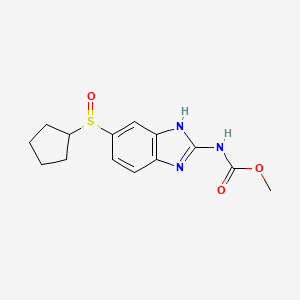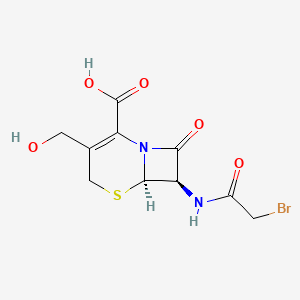
Cefathiamidine impurity
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cefathiamidine is an antibiotic used for treating various infections such as joint infections, meningitis, pneumonia, sepsis, urinary tract infections, malignant otitis externa, Pseudomonas aeruginosa infection, and vibrio infection . The impurities of Cefathiamidine are the unwanted residuals that form during or after the course of the reaction .
Synthesis Analysis
The synthesis of Cefathiamidine impurities involves the use of high-performance liquid chromatography (HPLC) for the detection of 7-ACA and analogue impurities in cefathiamidine . Another study used a high-performance gel chromatography system connected with an HPLC system to analyze the polymers in cefathiamidine .Molecular Structure Analysis
The molecular formula of Cefathiamidine impurity is C10H11BrN2O5S with a molecular weight of 351.17 . The molecular formula of Cefathiamidine is C19H28N4O6S2 .Chemical Reactions Analysis
Impurity profiling aims at identification and subsequent quantification of specific components present at low levels, usually less than 1% and ideally lower than 0.1%. Impurities are unwanted residuals that form during or after the course of the reaction . A study analyzed the polymer impurities in cefathiamidine for injection using a high-performance gel chromatography system connected with an HPLC system .Physical and Chemical Properties Analysis
The molecular formula of this compound is C10H11BrN2O5S and its molecular weight is 351.17 . The molecular formula of Cefathiamidine is C19H28N4O6S2 with a molecular weight of 472.58 .科学的研究の応用
A novel method using high-performance liquid chromatography with photodiode array detector and evaporative light scattering detection (HPLC-PDA-ELSD) has been developed for determining the relative response factors (RRFs) of cefathiamidine impurities, especially when the purity of reference standards is unknown. This method can be verified with quantitative nuclear magnetic resonance (qNMR) for accuracy (Zhu et al., 2021).
Population pharmacokinetics and dosing optimization of cefathiamidine have been studied in children with hematologic infection. It was found that the current dosing regimen may lead to underdosing in pediatric patients, suggesting a need for adjusted dosing regimens (Zhi et al., 2018).
The application of molecularly imprinted polymers for efficient sample preconcentration of antibiotic cefathiamidine from human plasma and serum by solid-phase extraction has been investigated. This approach could lead to recoveries of up to 98% (Tang et al., 2005).
Research on the population pharmacokinetics of cefathiamidine in infants with augmented renal clearance has been conducted. This study is essential for determining optimal dosing regimens of cefathiamidine in this specific population (Du et al., 2021).
The solubility of cefathiamidine in various solvent mixtures has been measured and correlated, providing important information for its formulation and industrial processing (Lin et al., 2016).
Cefathiamidine's corrosion inhibition properties in hydrochloric acid for carbon steel have been explored, revealing its potential application in industrial settings (Ya, 2014).
The identification of degradation compounds of cefathiamidine by liquid chromatography-tandem mass spectrometry (LC-MS) provides insights into its stability and shelf-life (Hu & Hu, 2006).
An improved synthesis process of cefathiamidine has been developed, enhancing its industrial production efficiency (Liwei, 2010).
作用機序
Safety and Hazards
Cefathiamidine is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation .
将来の方向性
Cefathiamidine is frequently used as empirical antimicrobial therapy in children with Augmented Renal Clearance (ARC), but pharmacokinetic studies in infants are lacking. Future research could focus on conducting population pharmacokinetic studies in infants with ARC to determine optimal dosing regimens of Cefathiamidine . Another area of future research could be the development of new methods for the analysis of related substances and polymers in cefathiamidine for injection .
特性
IUPAC Name |
(6R,7R)-7-[(2-bromoacetyl)amino]-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O5S/c11-1-5(15)12-6-8(16)13-7(10(17)18)4(2-14)3-19-9(6)13/h6,9,14H,1-3H2,(H,12,15)(H,17,18)/t6-,9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYJAMNGBFWEWGW-HZGVNTEJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CBr)C(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CBr)C(=O)O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

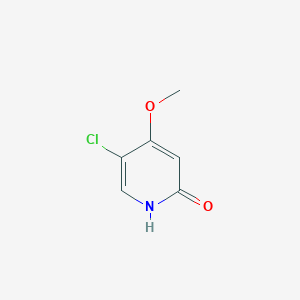
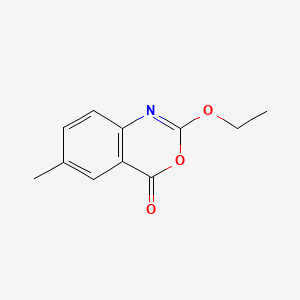
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B601193.png)

